4-methoxy-N-[(oxolan-2-yl)methyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-6-4-10(5-7-11)13(15)14-9-12-3-2-8-17-12/h4-7,12H,2-3,8-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHCTPHRJBXBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxy N Oxolan 2 Yl Methyl Benzamide
Established Synthetic Routes to 4-methoxy-N-[(oxolan-2-yl)methyl]benzamide
The most common and established method for synthesizing N-substituted benzamides like this compound is through the acylation of an amine. This typically involves the reaction of an activated carboxylic acid derivative with the corresponding amine.
A standard and reliable route is the Schotten-Baumann reaction, which would involve reacting 4-methoxybenzoyl chloride with (oxolan-2-yl)methanamine, usually in the presence of a base (like aqueous sodium hydroxide (B78521) or a tertiary amine such as triethylamine) to neutralize the hydrochloric acid byproduct. The reaction is typically performed in a two-phase system or in a suitable organic solvent like dichloromethane (B109758) at room temperature.
An alternative established method involves using a coupling reagent to facilitate the amide bond formation directly from 4-methoxybenzoic acid and (oxolan-2-yl)methanamine. Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) are effective for this transformation. nih.gov
Novel Synthetic Approaches and Methodological Advancements for Benzamide (B126) Scaffolds
Modern organic synthesis has driven the development of new methods for creating benzamide scaffolds, focusing on efficiency, sustainability, and novel disconnections. While not specific to the title compound, these advanced methodologies are applicable to its synthesis.
One innovative approach is the metal-free oxidative synthesis of benzamides from styrenes and amines. rsc.org This method utilizes an oxidant like tert-butyl hydroperoxide (TBHP) to convert a substituted styrene (B11656) (e.g., 4-methoxystyrene) and an amine into the corresponding benzamide, avoiding the need for a pre-functionalized carboxylic acid. rsc.org Another novel strategy involves the reaction of benzoyl isothiocyanate with various nucleophiles. For instance, a new route to benzamide-based 5-aminopyrazoles proceeds through the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and reaction with hydrazine. researchgate.netgoogle.com
These cutting-edge methods offer alternative synthetic pathways that may provide advantages in terms of substrate scope or reaction conditions compared to traditional amide coupling.
Below is a table summarizing some novel synthetic approaches for benzamide scaffolds.
Interactive Data Table: Novel Synthetic Approaches for Benzamides| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Oxidative Amidation | Styrenes, Amines | TBHP (tert-butyl hydroperoxide) | Secondary Amides | rsc.org |
| Isothiocyanate Route | Benzoyl isothiocyanate, Malononitrile, Alkyl halides, Hydrazine | KOH, EtOH | Benzamide-based 5-aminopyrazoles | researchgate.netgoogle.com |
| Palladium-Catalyzed Three-Component Reaction | β-CF3-1,3-enynamides, Amides, Aryl/Alkenyl halides | Pd(0) catalyst | Fluorinated 3-pyrroline (B95000) aminals | rsc.org |
Preparation of Precursors and Intermediates for this compound Synthesis
The successful synthesis of the target molecule relies on the efficient preparation of its key precursors: an activated 4-methoxybenzoic acid derivative and (oxolan-2-yl)methanamine.
Preparation of 4-methoxybenzoyl chloride: This essential acylating agent is typically synthesized from 4-methoxybenzoic acid. A common and effective method is the direct chlorination using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like benzene (B151609) or dichloromethane. evitachem.comgoogle.com Another widely used reagent for this conversion is oxalyl chloride in the presence of catalytic DMF. evitachem.com The resulting 4-methoxybenzoyl chloride is a crystalline solid that can be used directly in the subsequent amidation step. evitachem.comgoogle.com
Preparation of (oxolan-2-yl)methanamine: This amine, also known as tetrahydrofurfurylamine (B43090), is a crucial intermediate. It can be produced via several routes, often starting from biomass-derived furfural.
Reductive amination of furfuryl alcohol: A highly efficient method involves the reductive amination of furfuryl alcohol with ammonia (B1221849) over a heterogeneous catalyst like Raney® Nickel. By controlling the presence of hydrogen gas, the reaction can be selectively steered towards either furfurylamine (B118560) or the desired tetrahydrofurfurylamine, with yields for the latter reaching up to 94%. rsc.orgevitachem.com
Hydrogenation of furfurylamine: An alternative route is the catalytic hydrogenation of furfurylamine. This process is typically carried out using a nickel hydrogenation catalyst in an aqueous solution at temperatures between 50 and 100°C and under high pressure. rsc.org
Reductive amination of furfural: Furfural can be transformed into furfurylamine through reductive amination with aqueous ammonia and molecular hydrogen over catalysts like Rh/Al₂O₃. The resulting furfurylamine can then be hydrogenated to tetrahydrofurfurylamine in a subsequent step.
The table below outlines typical conditions for the synthesis of these precursors.
Interactive Data Table: Synthesis of Precursors| Precursor | Starting Material | Reagent(s) | Catalyst | Typical Conditions | Reference |
|---|---|---|---|---|---|
| 4-methoxybenzoyl chloride | 4-methoxybenzoic acid | Thionyl chloride | N,N-dimethylformamide (cat.) | Reflux in benzene | google.com |
| 4-methoxybenzoyl chloride | 4-methoxybenzoic acid | Oxalyl chloride | N,N-dimethylformamide (cat.) | Room temp. in CH₂Cl₂ | evitachem.com |
| (oxolan-2-yl)methanamine | Furfuryl alcohol | NH₃, H₂ | Raney® Ni | 160°C, 1.0 MPa H₂ | rsc.orgevitachem.com |
| (oxolan-2-yl)methanamine | Furfurylamine | H₂, Water | Nickel catalyst | 50-100°C, >500 psi | rsc.org |
Chemical Reactivity and Transformations of this compound and Analogues
The chemical reactivity of this compound is primarily dictated by the functional groups present: the N-substituted amide, the methoxy-substituted benzene ring, and the tetrahydrofuran (B95107) ring.
The amide bond is generally stable but can undergo hydrolysis to the parent carboxylic acid and amine under strong acidic or basic conditions. The benzene ring can undergo electrophilic aromatic substitution, with the electron-donating 4-methoxy group directing incoming electrophiles to the ortho positions (positions 3 and 5).
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methoxy N Oxolan 2 Yl Methyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-methoxy-N-[(oxolan-2-yl)methyl]benzamide
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are essential for assigning the specific chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy (B1213986), and oxolane protons.
Aromatic Protons: The 4-methoxyphenyl (B3050149) group will exhibit a characteristic AA'BB' splitting pattern due to the symmetrical substitution. Two doublets are expected: one for the protons ortho to the carbonyl group (H-2, H-6) at approximately 7.8 ppm, and another for the protons ortho to the methoxy group (H-3, H-5) at a more upfield position, around 6.9 ppm.
Amide Proton (N-H): A broad singlet or triplet, depending on the solvent and temperature, is anticipated for the N-H proton, typically in the range of 6.5-8.5 ppm.
Methoxy Protons (OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around 3.8 ppm.
Oxolane Moiety Protons: The protons of the (oxolan-2-yl)methyl group present a more complex pattern due to chirality and diastereotopicity. The methine proton at the C-2 position of the oxolane ring would appear as a multiplet. The adjacent methylene (B1212753) protons (N-CH₂) would also be a complex multiplet due to coupling with both the N-H proton and the C-2 methine proton. The remaining protons on the oxolane ring (at C-3, C-4, and C-5) would appear as overlapping multiplets in the 1.5-4.0 ppm range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Based on data from analogous benzamides, the following chemical shifts can be predicted. nanobioletters.comjcsp.org.pk
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (C=O) | 167-170 | Typical range for amide carbonyls. |
| Aromatic C1 (ipso-C) | 125-128 | Quaternary carbon attached to the carbonyl. |
| Aromatic C2, C6 | 128-130 | Aromatic CH ortho to the carbonyl. |
| Aromatic C3, C5 | 113-115 | Aromatic CH ortho to the methoxy group, shielded. |
| Aromatic C4 | 160-163 | Aromatic carbon attached to the oxygen of the methoxy group. |
| Methoxy (OCH₃) | ~55 | Standard for aryl methyl ethers. |
| Oxolane C2 | 75-80 | CH carbon adjacent to ring oxygen and N-CH₂ group. |
| N-CH₂ | 43-47 | Methylene carbon attached to the amide nitrogen. |
| Oxolane C5 | 67-70 | CH₂ carbon adjacent to ring oxygen. |
| Oxolane C3, C4 | 25-30 | Remaining ring CH₂ carbons. |
| This interactive table is based on predicted values from analogous compounds. |
Mass Spectrometry (MS) Analysis of this compound and Derivatives
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For this compound (C₁₃H₁₇NO₃), the expected exact mass is approximately 235.12 g/mol .
High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The fragmentation pattern in electron ionization (EI) MS is predictable based on the structure of benzamide (B126) derivatives. nanobioletters.com Key fragmentation pathways would likely include:
Alpha-cleavage: Loss of the oxolane ring, leading to a fragment corresponding to the 4-methoxybenzoyl cation.
Formation of the Benzoyl Cation: A prominent peak at m/z 135, corresponding to the [CH₃O-C₆H₄-CO]⁺ ion, is highly characteristic of 4-methoxybenzamides.
Cleavage of the Oxolane Ring: Fragmentation of the tetrahydrofurfuryl group itself, such as the loss of C₂H₄O, is also possible.
| Fragment Ion | Predicted m/z | Identity |
| [M]⁺ | ~235 | Molecular Ion |
| [M - C₄H₇O]⁺ | ~164 | Loss of the oxolanylmethyl side chain radical |
| [CH₃O-C₆H₄-CO]⁺ | 135 | 4-Methoxybenzoyl cation |
| [C₄H₇O-CH₂]⁺ | 85 | (Oxolan-2-yl)methyl cation |
| This interactive table outlines predicted major fragments. |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would show several key absorption bands. Data from closely related compounds like N-methylbenzamide and other N-substituted benzamides provide a reliable reference for these assignments. jcsp.org.pkresearchgate.netchemicalbook.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3300-3400 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2980 |
| Amide C=O (Amide I) | Stretch | 1630-1660 (strong) |
| Amide N-H Bend (Amide II) | Bend | 1530-1560 |
| Aromatic C=C | Stretch | 1580-1610, 1480-1510 |
| Aryl-O-C (Ether) | Asymmetric Stretch | 1240-1260 |
| C-O-C (Oxolane Ether) | Stretch | 1050-1150 |
| This interactive table summarizes key expected IR absorption bands. |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of the closely related compound 4-methoxy-N-methylbenzamide reveals key structural features that would be conserved. nih.gov
In the crystal lattice of its analogs, benzamide molecules are often linked by hydrogen bonds. For the title compound, it is expected that the amide N-H proton would act as a hydrogen bond donor, and the carbonyl oxygen (C=O) would act as an acceptor, forming chains or networks that stabilize the crystal packing. nih.govresearchgate.net The dihedral angle between the plane of the benzene (B151609) ring and the amide group is a critical parameter, typically found to be non-zero, indicating a slight twist in the molecule. nih.govresearchgate.net The oxolane ring would likely adopt an envelope or twist conformation to minimize steric strain.
| Structural Parameter | Expected Value (based on analogs) | Reference |
| Space Group | Monoclinic (e.g., P2₁/n) | nih.govresearchgate.net |
| C=O Bond Length | ~1.24 Å | nih.gov |
| C-N (Amide) Bond Length | ~1.33 Å | nih.gov |
| N-H···O Hydrogen Bond | Present, forming chains | nih.govresearchgate.net |
| Benzene-Amide Dihedral Angle | 10-30° | nih.govresearchgate.net |
| This interactive table presents expected crystallographic parameters based on analog structures. |
Stereochemical Considerations and Chiral Synthesis of the Oxolane Moiety in Benzamide Derivatives
The presence of a stereocenter at the C-2 position of the oxolane ring means that this compound exists as a pair of enantiomers: (R)- and (S)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide. The synthesis of this compound from racemic starting materials would result in a 1:1 mixture of these enantiomers.
The development of stereoselective synthetic methods is a significant area of research, as different enantiomers of a molecule can have distinct biological properties. The synthesis of enantiomerically pure forms of this compound would typically involve one of two strategies:
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent or chiral chromatography.
Asymmetric Synthesis: Employing a chiral starting material or a chiral catalyst to selectively produce one enantiomer over the other. A common approach would be to start with an enantiomerically pure form of (oxolan-2-yl)methylamine, such as (R)- or (S)-tetrahydrofurfurylamine, and then couple it with 4-methoxybenzoyl chloride. The use of chiral lithium amide bases is another advanced strategy for achieving asymmetric synthesis in related systems. nih.gov
The characterization of the specific enantiomer would require techniques sensitive to chirality, such as optical rotation measurements or NMR spectroscopy using chiral shift reagents.
Computational Chemistry and Molecular Modeling Studies of 4 Methoxy N Oxolan 2 Yl Methyl Benzamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and geometric parameters of a molecule. For 4-methoxy-N-[(oxolan-2-yl)methyl]benzamide, such calculations can provide insights into its reactivity, stability, and spectroscopic characteristics.
The electronic structure can be analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.nettandfonline.com For benzamide (B126), the HOMO-LUMO gap has been calculated to be around 5.611 eV. researchgate.net It is expected that the introduction of the methoxy (B1213986) and (oxolan-2-yl)methyl groups would modulate this gap. The methoxy group, being an electron-donating group, would likely raise the HOMO energy, while the effect of the N-substituent would be more complex.
Molecular Electrostatic Potential (MEP) maps are also valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the methoxy and carbonyl groups, as well as the nitrogen atom of the amide, are expected to be regions of high negative potential, making them susceptible to electrophilic attack and hydrogen bond formation.
Table 1: Predicted Quantum Chemical Properties of this compound (Hypothetical Data Based on Related Compounds)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.0 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.5 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Note: These values are hypothetical and serve as illustrative examples based on computational studies of similar benzamide derivatives.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.comdergipark.org.tr This method is instrumental in identifying potential biological targets for a molecule and understanding the key interactions that stabilize the ligand-receptor complex. Benzamide derivatives have been studied as inhibitors of various enzymes, including histone deacetylases (HDACs) and topoisomerases. nih.govresearchgate.net
A molecular docking study for this compound would involve selecting a relevant protein target. Given the diverse activities of benzamides, potential targets could include enzymes like acetylcholinesterase (AChE) or receptors such as the cereblon (CRBN) E3 ligase substrate receptor. nih.govmdpi.com The docking process would involve preparing the 3D structure of the ligand and the receptor, defining the binding site, and then using a scoring function to rank the different binding poses.
The results would reveal the specific amino acid residues in the binding pocket that interact with the ligand. Key interactions would likely involve hydrogen bonds with the amide and ether oxygens, as well as hydrophobic interactions with the aromatic ring. The methoxy group could also play a role in orienting the molecule within the binding site. The docking score provides a qualitative estimate of the binding affinity, which can be used to compare the potential of different derivatives.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Result | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | Favorable binding to the active site |
| Key Interacting Residues | TYR 82, SER 125, PHE 210 | Specific amino acids involved in binding |
| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions | Forces stabilizing the ligand-protein complex |
Note: The data presented is for illustrative purposes and does not represent results from actual experiments on this specific compound.
Molecular Dynamics Simulations of this compound and Biological Systems
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes and interactions of a molecule over time. nih.govpnas.org An MD simulation of this compound, either in a solvent or bound to a protein, can offer deeper insights into its behavior in a biological environment.
If docked to a protein, an MD simulation can assess the stability of the predicted binding pose. nih.govbohrium.comnih.gov The simulation would track the trajectory of all atoms in the system over a period of nanoseconds. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex. A stable complex would show minimal fluctuations in RMSD over the simulation time. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, and identify the role of water molecules in mediating ligand-protein interactions.
Simulations of the free ligand in water can also provide information about its conformational flexibility and solvation properties. This is important for understanding its ability to cross biological membranes, a key aspect of drug-likeness. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com These models are valuable for predicting the activity of new compounds and for guiding the design of more potent derivatives. Numerous QSAR studies have been conducted on various classes of benzamide derivatives for activities such as anticonvulsant, antimicrobial, and anticancer effects. tandfonline.comresearchgate.netresearchgate.netnih.gov
A QSAR study involving this compound would require a dataset of structurally related benzamides with measured biological activity against a specific target. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters) descriptors.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a selection of these descriptors with the observed activity. A statistically significant QSAR model can then be used to predict the activity of this compound and to identify which structural features are most important for the desired biological effect. For example, a 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors highlighted the importance of hydrophobic character for activity. nih.govresearchgate.net
Table 3: Example of a QSAR Model for a Hypothetical Series of Benzamide Derivatives
| Statistical Parameter | Value | Interpretation |
| R² (Correlation Coefficient) | 0.85 | Goodness of fit of the model |
| Q² (Cross-validated R²) | 0.75 | Predictive ability of the model |
| Key Descriptors | LogP, TPSA, Dipole Moment | Important physicochemical properties for activity |
Note: This table represents a hypothetical QSAR model to illustrate the concept.
Cheminformatics and Molecular Descriptor Analysis
Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, a cheminformatics analysis would involve the calculation of various molecular descriptors that predict its physicochemical properties and drug-likeness.
Key descriptors include the logarithm of the octanol-water partition coefficient (LogP), which is a measure of lipophilicity, and the Topological Polar Surface Area (TPSA), which is related to a molecule's ability to permeate cell membranes. peter-ertl.comopeneducationalberta.canumberanalytics.com The TPSA is calculated by summing the surface contributions of polar atoms and is a good predictor of oral bioavailability. peter-ertl.comacs.org Other important descriptors include the number of hydrogen bond donors and acceptors, molecular weight, and the number of rotatable bonds, which are all part of Lipinski's "rule of five" for assessing drug-likeness.
These descriptors can be readily calculated from the 2D structure of the molecule using various software packages. The values obtained for this compound can be compared to those of known drugs to assess its potential as a therapeutic agent.
Table 4: Calculated Molecular Descriptors for this compound
| Descriptor | Calculated Value | Implication |
| Molecular Formula | C13H17NO3 | Basic chemical information |
| Molecular Weight | 235.28 g/mol | Within typical drug-like range |
| LogP (Predicted) | 1.8 | Moderate lipophilicity |
| Topological Polar Surface Area (TPSA) | 55.7 Ų | Good potential for cell membrane permeability |
| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding |
| Hydrogen Bond Acceptors | 3 | Potential for hydrogen bonding |
| Rotatable Bonds | 4 | Molecular flexibility |
Note: These values are calculated based on the chemical structure of the compound.
Structure Activity Relationship Sar Investigations of 4 Methoxy N Oxolan 2 Yl Methyl Benzamide Analogues
Impact of Substitutions on the Benzamide (B126) Core on Biological Activities
Research on related benzamide derivatives has demonstrated that the nature and position of substituents on the phenyl ring are key determinants of their anticonvulsant activity. For instance, in a series of 4-methoxybenzanilides, the introduction of methyl groups at the 2 and 6 positions of the aniline (B41778) ring resulted in a compound with significant anticonvulsant potency in the maximal electroshock (MES) test. nih.gov This suggests that steric hindrance near the amide bond can be beneficial for activity.
Furthermore, the electronic properties of substituents play a crucial role. The introduction of electron-withdrawing groups, such as a nitro group, at the meta position of a phenyl ring in other benzamide series has been shown to enhance anticonvulsant effects. nih.gov Conversely, hydrophilic moieties at the para position sometimes lead to a decrease in activity, highlighting the importance of a balanced lipophilicity for effective interaction with the target. nih.gov
These findings from related benzamide structures provide a framework for hypothesizing the impact of substitutions on the benzamide core of 4-methoxy-N-[(oxolan-2-yl)methyl]benzamide. It is plausible that small, lipophilic substituents on the benzamide ring could enhance activity, while larger or more polar groups might be detrimental.
Table 1: Hypothetical Impact of Benzamide Core Substitutions on Biological Activity
| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale from Related Compounds |
|---|---|---|---|
| 2, 6 | Small alkyl (e.g., methyl) | Increase | Steric bulk near the amide linkage can enhance potency. nih.gov |
| 3 | Electron-withdrawing (e.g., NO2) | Increase | Favorable electronic effects observed in other anticonvulsant benzamides. nih.gov |
| 4 | Bulky, polar groups | Decrease | Potential for reduced binding affinity and unfavorable pharmacokinetic properties. |
Role of the Methoxy (B1213986) Group on Biological Interactions and SAR
The 4-methoxy group on the benzamide ring is a key feature of the parent compound and is known to significantly influence the biological activity of many small molecules. mdpi.com This substituent can affect the molecule's properties in several ways, including its electronic nature, metabolic stability, and ability to form hydrogen bonds.
The methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring and the amide functionality. This can, in turn, affect the strength of interactions with biological targets. In some cases, the methoxy group can also serve as a hydrogen bond acceptor, further contributing to binding affinity. mdpi.com
Studies on the anticonvulsant lacosamide, which contains a methoxy group, have shown that small, non-polar, and non-bulky substituents at the 3-oxy position are well-tolerated and can lead to pronounced seizure protection. researchgate.netnih.gov This suggests that the presence and nature of the alkoxy group are critical for activity. In other series of benzamides, methoxylated derivatives have demonstrated significant anti-seizure activity in various models. nih.gov
The metabolic stability of the compound can also be influenced by the methoxy group. It can be a site for metabolism, typically O-demethylation, which can lead to the formation of a hydroxyl group. This metabolite may have a different activity profile and pharmacokinetic properties compared to the parent compound.
Influence of the Oxolan-2-ylmethyl Moiety on Bioactivity Profiles
The N-substituted (oxolan-2-yl)methyl, also known as the tetrahydrofurfuryl group, is a crucial component of the molecule that can significantly impact its bioactivity. This heterocyclic moiety introduces several important features, including a degree of conformational flexibility, a potential hydrogen bond acceptor in the form of the ether oxygen, and a chiral center if a specific enantiomer is used.
Conformational Analysis and SAR Implications
The three-dimensional conformation of this compound is a critical factor in its ability to bind to its biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of the molecule. The flexibility of the bond connecting the oxolan-2-ylmethyl group to the amide nitrogen allows the molecule to adopt various spatial arrangements.
Understanding the preferred conformation of active analogues can guide the design of new compounds with constrained geometries that lock the molecule into its bioactive conformation, potentially leading to increased potency and selectivity.
Design and Synthesis of Novel Analogues for SAR Exploration
The rational design and synthesis of novel analogues are essential for a thorough exploration of the SAR of this compound. Based on the insights gained from initial studies and knowledge from related compound series, new molecules can be designed to probe specific interactions and test SAR hypotheses.
For example, to investigate the importance of the 4-methoxy group, analogues with this group at different positions (e.g., 2- or 3-methoxy) or replaced with other substituents (e.g., hydroxyl, methyl, or halogen) could be synthesized. Similarly, to probe the role of the oxolan-2-ylmethyl moiety, analogues with different ring sizes (e.g., oxetane (B1205548) or oxepane) or substitutions on the tetrahydrofuran (B95107) ring could be prepared.
The synthesis of these novel analogues would typically involve the coupling of a substituted benzoic acid or its activated derivative with the appropriate amine, in this case, (oxolan-2-yl)methanamine or its derivatives. Standard amide bond formation reactions, such as those using coupling reagents like HATU or EDC, would be employed. nih.gov The subsequent biological evaluation of these new compounds would provide valuable data to build a comprehensive SAR model, which could ultimately lead to the identification of a lead compound with optimized properties for further development. The design of novel anticonvulsants often follows a pharmacophoric model that includes a hydrophobic aryl binding site, a hydrogen bonding domain, and an electron donor group, all of which are present in the this compound scaffold. researchgate.net
Biological Activity and in Vitro Studies of 4 Methoxy N Oxolan 2 Yl Methyl Benzamide
High-Throughput Screening (HTS) Methodologies for Biological Activity Profiling
There is no publicly available scientific literature detailing the use of high-throughput screening (HTS) methodologies to profile the general biological activity of 4-methoxy-N-[(oxolan-2-yl)methyl]benzamide. HTS campaigns typically focus on large libraries of diverse compounds to identify initial "hits" for a specific biological target, and this particular intermediate has not been reported in such screens.
Enzyme Inhibition Assays and Target Identification in Relevant Biochemical Pathways
No specific enzyme inhibition data for this compound has been published. Research has not yet identified specific enzymatic targets for this compound, and therefore, no significant findings on its role in relevant biochemical pathways through direct enzyme interaction have been reported.
Receptor Binding Studies and Ligand Affinity Determination (e.g., A3 Adenosine (B11128) Receptor)
While this compound is known to be a precursor in the synthesis of antagonists for the A3 adenosine receptor, there is no direct evidence or published data from receptor binding studies to determine its own ligand affinity for this or any other receptor. The affinity for the A3 adenosine receptor is a characteristic of the final products of the synthesis in which this compound is an intermediate.
Antimicrobial Activity Studies (Bacterial, Fungal, Viral) in vitro
Antineoplastic Activity and Cellular Pathway Modulation in vitro Cell Line Studies
In vitro studies on various cancer cell lines to assess the antineoplastic activity of this compound have not been reported in the scientific literature. Consequently, there is no information on its potential to modulate cellular pathways related to cancer.
Neurobiological Activity and Neuroprotective Potential in vitro Models
There is a lack of published research on the neurobiological activity and neuroprotective potential of this compound in in vitro models.
Anti-Inflammatory Effects in Cellular Models
No studies have been published that investigate the anti-inflammatory effects of this compound in cellular models.
Mechanism of Action Moa Elucidation of 4 Methoxy N Oxolan 2 Yl Methyl Benzamide
Identification of Molecular Targets and Binding Sites (e.g., specific enzymes, receptors, proteins)
No published studies have identified the specific molecular targets or binding sites for 4-methoxy-N-[(oxolan-2-yl)methyl]benzamide.
Analysis of Orthosteric and Allosteric Modulatory Mechanisms
There is no available data to determine whether this compound acts as an orthosteric or allosteric modulator at any potential target.
Biochemical Pathway Interrogation and Signaling Cascade Analysis
The biochemical pathways and signaling cascades affected by this compound remain uninvestigated.
Molecular Biological Investigations: Gene Expression and Protein Regulation Studies
No studies on the effects of this compound on gene expression or protein regulation have been found in the public domain.
Advanced Cellular Imaging and Electron Microscopy for Subcellular Effects
There are no available reports utilizing advanced cellular imaging or electron microscopy to visualize the subcellular effects of this compound.
Proteomic and Metabolomic Profiling for Pathway Deconvolution
Proteomic and metabolomic profiling studies to deconvolute the pathways affected by this compound have not been conducted or reported.
Q & A
Q. What are the optimized synthetic routes for 4-methoxy-N-[(oxolan-2-yl)methyl]benzamide?
The compound can be synthesized via amide coupling between 4-methoxybenzoic acid and (tetrahydrofuran-2-yl)methylamine. A typical protocol uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane under nitrogen . Yield optimization (75–85%) requires precise stoichiometry and reflux conditions. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane).
Q. How can the purity and structural integrity of the compound be validated?
Use a combination of:
- NMR spectroscopy : Confirm methoxy (δ ~3.8 ppm) and tetrahydrofuranyl protons (δ ~1.7–4.0 ppm) .
- HPLC : C18 column, methanol/water (70:30), UV detection at 254 nm to assess purity (>95%) .
- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 265.3) .
Q. What are the key reactivity patterns of the methoxy and tetrahydrofuranyl groups?
- Methoxy group : Resists hydrolysis under mild conditions but oxidizes to a hydroxyl group using KMnO₄/H₂SO₄ (reflux, 6–8 hrs) .
- Tetrahydrofuranyl group : Susceptible to ring-opening via acid-catalyzed hydrolysis (e.g., HCl/EtOH, yielding diol derivatives) .
Advanced Research Questions
Q. How to resolve contradictory data in oxidation reactions of the methoxy group?
Discrepancies in oxidation yields (e.g., 75% vs. 50%) arise from solvent polarity and temperature. For reproducible results:
- Use polar aprotic solvents (e.g., acetic acid/water mix) at 80–90°C .
- Monitor reaction progress via TLC (silica, ethyl acetate) or GC-MS to detect intermediates .
Q. What strategies improve bioactivity in derivatives of this compound?
- Structural modification : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial activity .
- SAR studies : Test derivatives against Staphylococcus aureus (MIC assay) and compare IC₅₀ values using logP calculations .
Q. How to analyze regioselectivity in electrophilic substitution reactions?
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict electron density at aromatic positions .
- Experimental validation : Nitration (HNO₃/H₂SO₄) yields para-nitro derivatives (confirmed via X-ray crystallography) .
Q. What advanced techniques characterize degradation products under stress conditions?
- Forced degradation : Expose to UV light (ICH Q1B guidelines) or acidic/basic hydrolysis .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds) using a QTOF analyzer .
Methodological Considerations
Q. How to design a stability study for long-term storage?
- Conditions : 25°C/60% RH (ICH Q1A).
- Analytics : Monitor via HPLC every 3 months; detect oxidation products using DAD (220–400 nm) .
Q. What in vitro assays are suitable for evaluating anticancer potential?
- MTT assay : Test against HeLa or MCF-7 cells (72 hrs exposure, IC₅₀ calculation) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
Q. How to optimize catalytic systems for large-scale synthesis?
- Continuous flow reactors : Improve yield (90%+) by controlling residence time and mixing .
- Green chemistry : Replace DCC with polymer-supported carbodiimide to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
